1-(4-chloro-1H-indol-3-yl)propan-2-amine
Overview
Description
1-(4-chloro-1H-indol-3-yl)propan-2-amine is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them a focal point in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-chloro-1H-indol-3-yl)propan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 4-position using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
Alkylation: The chlorinated indole is alkylated with 2-bromo-1-propanamine under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-(4-chloro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
These reactions are typically carried out under controlled conditions to ensure the desired product formation. The major products formed from these reactions include various substituted indoles and amines .
Scientific Research Applications
1-(4-chloro-1H-indol-3-yl)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-chloro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(4-chloro-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives, such as:
1H-indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
1H-indole-3-ethanol: Studied for its potential neuroprotective effects.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIDQCXFZFPMKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991415 | |
Record name | 1-(4-Chloro-1H-indol-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-54-6 | |
Record name | Indole, 4-chloro-3-(2-amino-1-propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chloro-1H-indol-3-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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